molecular formula C16H19NO2 B1623952 2,2-Bis(4-methoxyphenyl)ethylamine CAS No. 85336-83-0

2,2-Bis(4-methoxyphenyl)ethylamine

Cat. No.: B1623952
CAS No.: 85336-83-0
M. Wt: 257.33 g/mol
InChI Key: VVTAUYUSSABNDB-UHFFFAOYSA-N
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Description

2,2-Bis(4-methoxyphenyl)ethylamine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of two methoxyphenyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form an intermediate, which is then reacted with the lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperatures (-78°C). This intermediate is further alkylated with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-methoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted amines, quinones, and other derivatives that retain the core structure of this compound.

Scientific Research Applications

2,2-Bis(4-methoxyphenyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis(4-methoxyphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase-catalyzed deamination of certain substrates . The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-methoxyphenyl)ethylamine is unique due to the presence of two methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2,2-bis(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTAUYUSSABNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426835
Record name 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85336-83-0
Record name 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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